![molecular formula C16H17N3O5S B4535472 4-{[(1,3-二苯并二氧杂环-5-基氨基)羰基]氨基}-N-乙基苯磺酰胺](/img/structure/B4535472.png)

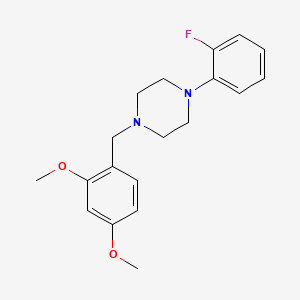

4-{[(1,3-二苯并二氧杂环-5-基氨基)羰基]氨基}-N-乙基苯磺酰胺

描述

Synthesis Analysis

The synthesis of sulfonamide compounds often involves base-mediated intramolecular arylation processes. For instance, N-benzyl-2-nitrobenzenesulfonamides have been shown to undergo base-mediated intramolecular arylation at the benzyl sp(3) carbon to yield benzhydrylamines. The presence of electron-withdrawing groups on the aromatic ring of the benzyl group facilitates this C-arylation, leading to advanced intermediates toward the synthesis of nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014).

Molecular Structure Analysis

The structure of sulfonamide derivatives can be determined through various spectroscopic methods, including X-ray crystallography. For example, the structure of a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, was elucidated by X-ray crystallography, highlighting the importance of intermolecular interactions in the crystal packing of sulfonamides (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Sulfonamide compounds exhibit a range of chemical behaviors, including their role as inhibitors for various enzymes. Aromatic amides comprising branched aliphatic carboxylic acids and 4-aminobenzenesulfonamide have been evaluated for their inhibition of carbonic anhydrase isoforms, demonstrating the chemical utility of sulfonamide derivatives in medicinal chemistry (Hen et al., 2011).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting points, and crystal structure, can significantly influence their chemical reactivity and application potential. For instance, the synthesis and characterization of 4-amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide provide insights into the elemental composition and structural features critical for understanding the physical properties of these compounds (Naganagowda & Petsom, 2011).

科学研究应用

碳酸酐酶抑制

磺酰胺衍生物因其对碳酸酐酶的抑制作用而被广泛研究,碳酸酐酶是许多生理过程的关键酶。例如,含有磺酰胺基团的化合物已显示出对碳酸酐酶同工型的有效抑制作用,包括与青光眼相关的同工型,表明它们作为局部抗青光眼药物的用途,与标准药物相比具有更好的疗效和更持久的药效 (Casini 等,2003)。这突出了它们在开发针对眼部疾病的新治疗策略中的潜力。

抗癌活性

磺酰胺的作用延伸到抗癌研究中,其中新型磺酰胺衍生物已被评估其对各种癌细胞系的疗效。某些磺酰胺化合物已被证明可以抑制参与肿瘤生长和转移的人类碳酸酐酶同工酶,为靶向低氧肿瘤提供了一个治疗角度,同时副作用最小 (Żołnowska 等,2018)。

光动力治疗

磺酰胺衍生物还已在癌症治疗的光动力疗法 (PDT) 中找到了应用。用新型苯磺酰胺衍生物基团取代的锌酞菁已被发现具有很高的单线态氧量子产率,使其成为 PDT 中 II 型光敏剂的有希望的候选物 (Pişkin 等,2020)。这些发现表明磺酰胺基化合物有可能通过靶向光化学反应增强癌症治疗的有效性。

细菌生物膜抑制

磺酰胺衍生物的抗菌特性延伸到抑制细菌生物膜,这是感染控制中的一个主要挑战。新的磺酰胺化合物在抑制大肠杆菌和枯草芽孢杆菌的生物膜方面显示出了有希望的结果,表明它们在开发新的抗菌策略方面具有潜力 (Abbasi 等,2020)。

属性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[4-(ethylsulfamoyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-2-17-25(21,22)13-6-3-11(4-7-13)18-16(20)19-12-5-8-14-15(9-12)24-10-23-14/h3-9,17H,2,10H2,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEDCVHXKLSJFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49824299 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(1,3-Benzodioxol-5-yl)-3-[4-(ethylsulfamoyl)phenyl]urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1H-imidazole](/img/structure/B4535399.png)

![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B4535409.png)

![N,N-diethyl-9-methyl-2-(4-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4535421.png)

![N-cyclopentyl-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4535425.png)

![1-(methylsulfonyl)-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-4-piperidinecarboxamide](/img/structure/B4535444.png)

![3-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4535453.png)

![5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4535459.png)

![5-[(3-{[(2-furylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4535464.png)

![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-isopropylthiourea](/img/structure/B4535490.png)